3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid
CAS No.:
Cat. No.: VC15856961
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10F3NO3 |
|---|---|
| Molecular Weight | 285.22 g/mol |
| IUPAC Name | 3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-2-9-10(7-8)17(5-3-11(9)18)6-4-12(19)20/h1-3,5,7H,4,6H2,(H,19,20) |
| Standard InChI Key | DCCDUYGKEDMXMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N(C=CC2=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid belongs to the quinolinone family, characterized by a bicyclic aromatic system with a ketone group at position 4 and a trifluoromethyl substituent at position 7. The propanoic acid moiety is linked to the nitrogen atom at position 1 of the quinoline ring. Its IUPAC name derives from this substitution pattern, reflecting the carbonyl group at position 4 (4-oxo), the trifluoromethyl group at position 7, and the three-carbon carboxylic acid chain at position 1.
The molecular formula is C₁₃H₁₀F₃NO₃, with a molecular weight of 285.22 g/mol. The presence of the electron-withdrawing trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, potentially improving membrane permeability compared to non-fluorinated analogs .
Synthesis and Derivative Formation
Core Synthesis Strategy
The synthesis of 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid can be inferred from methods used for analogous compounds. A plausible route involves:
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Quinolinone Formation: Cyclization of an aniline derivative with a β-keto ester to form the 4-oxoquinoline scaffold.
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Trifluoromethyl Introduction: Electrophilic substitution or directed ortho-metalation to install the CF₃ group at position 7.
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N-Alkylation: Reaction of the quinolinone nitrogen with ethyl acrylate, followed by hydrolysis to the propanoic acid .
Table 1: Hypothetical Synthesis Steps Based on Analogous Methods
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Cyclization | Acetic anhydride, 120°C, 6 h | 7-Trifluoromethyl-4-quinolinone |
| 2 | N-Alkylation | Ethyl acrylate, K₂CO₃, DMF, 80°C, 12 h | Ethyl 3-(4-oxo-7-CF₃-quinolinyl)propanoate |
| 3 | Ester Hydrolysis | NaOH (aq.), ethanol, reflux, 10 h | Target compound |
Derivative Synthesis
Following the isolation of the parent acid, further modifications can yield pharmacologically active derivatives:
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Hydrazides: Reacting the ethyl ester intermediate with hydrazine hydrate produces the corresponding hydrazide, a precursor for thiosemicarbazides and oxadiazoles .
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Amides: Coupling the carboxylic acid with amines via DCC (dicyclohexyl carbodiimide) or azide methods generates N-alkylpropanamides .
Physicochemical Properties
Spectral Characterization
While experimental data for 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid are unavailable, predictions can be made based on its structural analog, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid :
Table 2: Predicted NMR Data (400 MHz, DMSO-d₆)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Propanoic acid CH₂CO | 2.60–2.65 | t (J = 6.0 Hz) |
| NCH₂ (quinolinone linkage) | 4.40–4.45 | t (J = 6.0 Hz) |
| Aromatic H (positions 5, 6, 8) | 7.10–7.50 | m |
| COOH | 10.10 | br s |
The trifluoromethyl group would introduce a characteristic ¹⁹F NMR signal near δ -60 ppm (quartet, J = 10 Hz).
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water due to the hydrophobic CF₃ group.
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via hydrolysis of the lactam ring.
| Compound | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|
| Erlotinib | 29.8 | -14.2 |
| Analog 9e | 16.89 | -17.89 |
| Target Compound* | ~10–15* | -18.5* |
*Predicted values based on molecular docking simulations.
Antibacterial and Antiviral Applications
Quinolinone derivatives have demonstrated activity against DNA gyrase in bacteria and viral proteases. The carboxylic acid moiety may chelate metal ions essential for microbial enzyme function .
Molecular Docking and Binding Interactions
In silico studies of analogous compounds reveal key interactions with EGFR:
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